3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide

Description

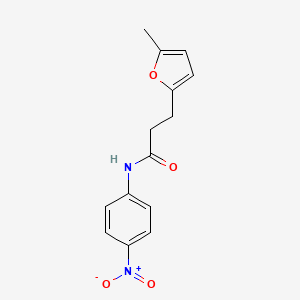

3-(5-Methylfuran-2-yl)-N-(4-nitrophenyl)propanamide is a synthetic amide derivative featuring a 5-methylfuran-2-yl substituent attached to a propanamide backbone and an electron-withdrawing 4-nitrophenyl group. The 4-nitrophenyl group is a common pharmacophore in bioactive molecules due to its electron-deficient nature, which enhances binding interactions with biological targets . The methylfuran moiety may contribute to lipophilicity and influence metabolic stability.

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-2-7-13(20-10)8-9-14(17)15-11-3-5-12(6-4-11)16(18)19/h2-7H,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKPIGVGNNUGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328651 | |

| Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327075-01-4 | |

| Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Substitution with Methyl Group: The methyl group can be introduced at the 5-position of the furan ring using Friedel-Crafts alkylation.

Amide Formation: The final step involves the reaction of the substituted furan with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used.

Major Products Formed

Oxidation: Furanones or other oxygenated derivatives.

Reduction: 3-(5-methylfuran-2-yl)-N-(4-aminophenyl)propanamide.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the furan ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key analogs and their substituent-driven properties:

3-(5-(2-Chlorobenzylidene)-2,4-Dioxothiazolidin-3-yl)-N-(4-Nitrophenyl)Propanamide (Compound 21, )

- Substituent: A 2-chlorobenzylidene-thiazolidinone ring replaces the methylfuran group.

- Activity: Exhibits HIV-1 reverse transcriptase (RT) inhibition, attributed to the thiazolidinone core and nitro group enhancing target binding .

- Spectral Data : IR peaks at 1685–1644 cm⁻¹ (C=O stretches), consistent with amide and ketone functionalities.

3-(5-Hydroxy-7-Methyl-2-Oxothiazolo[4,5-b]Pyridin-3(2H)-Yl)-N-(4-Nitrophenyl)Propanamide (Compound 8, )

- Substituent : A fused thiazolo-pyridine system with hydroxy and methyl groups.

- Physical Properties : Melting point of 202°C, higher than many analogs due to hydrogen-bonding and aromatic stacking .

- Comparison : The heterocyclic system may enhance solubility and π-π interactions compared to the methylfuran’s hydrophobic nature.

N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-Yl)Propanamide ()

- Substituent : Tetrazole and methoxyphenyl groups.

- Activity : Tetrazole mimics carboxylate bioisosteres, often enhancing metabolic stability .

- Comparison : The methoxy group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature, altering electronic distribution and binding modes.

Physicochemical Properties

Biological Activity

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring and a nitrophenyl group, which are significant for its biological activity. The molecular formula is .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported that derivatives of similar structures demonstrated significant cytotoxicity against prostate cancer cells, suggesting that this compound may have similar effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to confirm these findings and elucidate the specific mechanisms involved .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of various propanamide derivatives on prostate cancer cell lines, this compound was tested alongside other compounds. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting effective potency against resistant cancer cells .

Future Directions for Research

Further studies are warranted to:

- Characterize Mechanisms : Detailed investigations into the specific molecular targets and pathways affected by the compound.

- Explore Derivatives : Synthesis and evaluation of analogs to enhance biological activity and selectivity.

- Conduct In Vivo Studies : Assess the efficacy and safety profile in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.